molecular formula C25H26FN3O5 B2638837 Ethyl 4-(2-((4-butylphenyl)amino)-2-oxoethoxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate CAS No. 899975-27-0

Ethyl 4-(2-((4-butylphenyl)amino)-2-oxoethoxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2638837
CAS No.: 899975-27-0
M. Wt: 467.497
InChI Key: LAXYIFZEGVNALD-UHFFFAOYSA-N
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Description

Ethyl 4-(2-((4-butylphenyl)amino)-2-oxoethoxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyridazine core, which is known for its biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-((4-butylphenyl)amino)-2-oxoethoxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyridazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.

    Introduction of the ethyl ester group: This step involves esterification reactions, often using ethyl alcohol and acid catalysts.

    Attachment of the butylphenyl and fluorophenyl groups: These groups can be introduced through nucleophilic substitution reactions, using appropriate halogenated precursors and amines.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and other advanced techniques to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-((4-butylphenyl)amino)-2-oxoethoxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents or modify existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Halogenated precursors and strong nucleophiles or electrophiles are typically used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes or as a lead compound for drug discovery.

    Medicine: The compound’s biological activity suggests potential therapeutic applications, such as in the treatment of cancer or infectious diseases.

    Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-((4-butylphenyl)amino)-2-oxoethoxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(2-((4-methylphenyl)amino)-2-oxoethoxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
  • Ethyl 4-(2-((4-ethylphenyl)amino)-2-oxoethoxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Uniqueness

Ethyl 4-(2-((4-butylphenyl)amino)-2-oxoethoxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is unique due to the specific combination of substituents on the pyridazine core. The presence of the butylphenyl and fluorophenyl groups may confer distinct biological activity and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

ethyl 4-[2-(4-butylanilino)-2-oxoethoxy]-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26FN3O5/c1-3-5-6-17-7-11-19(12-8-17)27-22(30)16-34-21-15-23(31)29(20-13-9-18(26)10-14-20)28-24(21)25(32)33-4-2/h7-15H,3-6,16H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAXYIFZEGVNALD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)COC2=CC(=O)N(N=C2C(=O)OCC)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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